4-Azidobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A study published in "Synthetic Communications" details a three-pot synthesis method achieving a 71% overall yield. This approach offers advantages like ease of reproducibility and reduced formation of unwanted byproducts compared to previous methods [].

Click Chemistry

Another significant research area utilizing 4-Azidobenzaldehyde is click chemistry. This powerful technique relies on the highly specific and efficient reaction between azides and alkynes to form triazoles. 4-Azidobenzaldehyde, with its azide group, readily participates in click reactions, allowing researchers to "click" it onto various alkyne-containing molecules. This versatility enables the creation of diverse and complex molecular structures with desired properties.

Bioconjugation

The field of bioconjugation also benefits from 4-Azidobenzaldehyde. Bioconjugation involves attaching molecules like drugs, imaging agents, or targeting moieties to biological entities like proteins or antibodies. The azide group in 4-Azidobenzaldehyde can be strategically incorporated into biomolecules, enabling subsequent click chemistry conjugation with complementary alkynes attached to the desired functional groups [].

Material Science

Research in material science explores the potential of 4-Azidobenzaldehyde for the development of novel functional materials. Its unique chemical structure can be employed to tailor the properties of materials, such as their conductivity, mechanical strength, or self-assembly behavior. Studies investigate incorporating 4-Azidobenzaldehyde into polymers or other materials to achieve desired functionalities through click chemistry or other chemical reactions [].

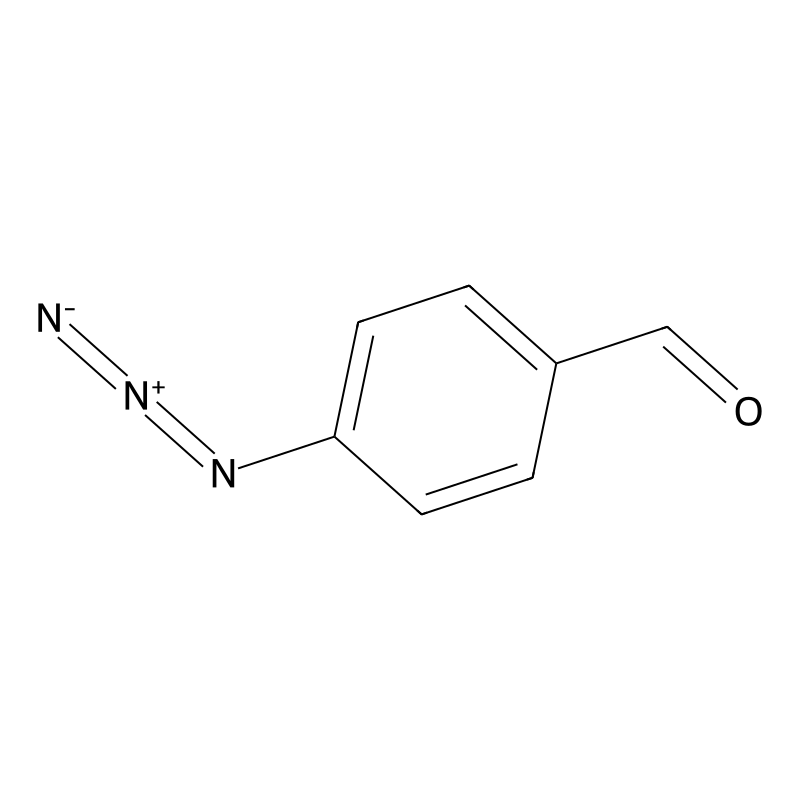

4-Azidobenzaldehyde is an organic compound with the molecular formula C₇H₅N₃O. It features an azido group (-N₃) attached to the para position of a benzaldehyde moiety. This compound is notable for its unique properties, which arise from the combination of the reactive azido group and the aldehyde functionality. The presence of the azido group makes 4-azidobenzaldehyde a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.

4-Azidobenzaldehyde is a potential explosive and should be handled with care []. It is also toxic and can cause irritation to the skin, eyes, and respiratory system [].

Important Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling 4-Azidobenzaldehyde.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Dispose of waste according to proper hazardous waste disposal procedures.

- Nucleophilic Substitution: The azido group can undergo nucleophilic substitution reactions, making it useful for synthesizing other azido compounds.

- [3+2] Cycloaddition: It can react with alkynes to form five-membered rings through cycloaddition mechanisms.

- Reduction Reactions: The aldehyde can be reduced to alcohols or oxidized to carboxylic acids, depending on the reagents used.

- Click Chemistry: The azido group is often employed in click chemistry, particularly in the synthesis of bioconjugates and polymers .

Research indicates that 4-azidobenzaldehyde exhibits biological activity, particularly in:

- Antibacterial Properties: Some studies suggest that derivatives of 4-azidobenzaldehyde can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Cancer Research: Its ability to form reactive intermediates may be exploited in targeted cancer therapies by selectively modifying biomolecules within cancer cells .

4-Azidobenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Used in the preparation of polymeric materials that require functionalization with azido groups for further modification.

- Bioconjugation: Its reactive azido group allows for the attachment of biomolecules, facilitating studies in biochemistry and molecular biology .

Studies on 4-azidobenzaldehyde have focused on its interactions with biological macromolecules:

- Protein Labeling: The compound can be utilized in photoaffinity labeling techniques to study protein interactions and localizations within cells.

- Target Identification: It aids in identifying binding sites on proteins by covalently attaching to specific amino acids under UV light activation .

Several compounds share structural similarities with 4-azidobenzaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Azidobenzaldehyde | Azido-substituted aldehyde | Positioned at ortho instead of para; different reactivity patterns. |

| Benzyl Azide | Azido-substituted alkane | Lacks an aldehyde group; primarily used in click chemistry. |

| 4-Nitrobenzaldehyde | Nitro-substituted aldehyde | Contains a nitro group instead of an azido group; different applications in synthesis. |

| 4-Aminobenzaldehyde | Amino-substituted aldehyde | Contains an amino group; often used as a precursor for various derivatives. |

The unique aspect of 4-azidobenzaldehyde lies in its combination of the reactive azido group and the aldehyde functionality, allowing it to participate in diverse

The synthesis of 4-azidobenzaldehyde has evolved significantly over the past decade, with researchers developing multiple complementary approaches that address yield optimization, safety considerations, and scalability requirements. Modern synthetic strategies encompass traditional solution-phase methods alongside cutting-edge flow chemistry techniques that enhance both efficiency and safety in azide-containing compound preparation.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the most widely employed methodology for 4-azidobenzaldehyde synthesis, leveraging the electrophilic nature of appropriately activated aromatic systems. The primary approach involves the displacement of leaving groups on benzaldehyde derivatives using sodium azide as the nucleophilic reagent. This strategy has been extensively optimized to achieve high yields while maintaining operational safety.

The classical approach utilizes 4-fluorobenzaldehyde as the starting material, where the fluorine atom serves as an excellent leaving group due to its electronegativity and the activating effect of the aldehyde group. Reaction conditions typically involve heating 4-fluorobenzaldehyde with sodium azide in polar aprotic solvents such as dimethyl sulfoxide at temperatures ranging from 70-90°C. The reaction proceeds through a typical addition-elimination mechanism, where initial nucleophilic attack by the azide anion forms a Meisenheimer complex intermediate, followed by elimination of the fluoride ion.

Recent optimizations have focused on solvent selection and reaction temperature control to maximize conversion while minimizing decomposition pathways. Research has demonstrated that dimethyl sulfoxide provides superior results compared to other polar aprotic solvents, achieving conversions exceeding 85% under optimized conditions. The reaction typically requires 2-3 hours for completion, with product isolation achieved through standard aqueous workup followed by organic extraction.

Alternative leaving groups have been investigated to expand substrate scope and improve reaction efficiency. Chloro and bromo derivatives show reduced reactivity compared to the fluoro analog, requiring higher temperatures or extended reaction times to achieve comparable conversions. Nitro-substituted precursors represent another viable pathway, where the nitro group can be directly displaced by azide nucleophiles under suitable conditions.

Three-Pot Synthesis Optimization Approaches

The three-pot synthesis methodology represents a significant advancement in 4-azidobenzaldehyde preparation, offering improved overall yields and enhanced reproducibility compared to single-step approaches. This strategy was developed to address limitations associated with direct azidation methods and has achieved overall yields of 71%. The methodology involves sequential transformations that ultimately introduce the azide functionality while preserving the aldehyde group integrity.

The second transformation involves the conversion of the amine functionality to the corresponding azide through diazotization followed by azide substitution. This process begins with treatment of 4-aminobenzaldehyde with hydrochloric acid and sodium nitrite at 0°C to generate the diazonium salt intermediate. The reaction mixture must be maintained at low temperature to prevent decomposition of the thermally sensitive diazonium species.

The third and final step introduces sodium azide to the diazonium salt solution, resulting in nucleophilic displacement and formation of the desired 4-azidobenzaldehyde product. This transformation requires careful temperature control and gradual addition of the azide reagent to minimize side reactions and maximize product yield. The reaction is typically quenched with sodium acetate to neutralize excess acid and facilitate product isolation.

Optimization studies have revealed that the choice of solvent system significantly impacts both yield and purity of the final product. Mixed aqueous-organic systems provide optimal results, with careful control of pH during the workup procedure essential for maximizing recovery. Purification is typically achieved through flash chromatography using ethyl acetate-hexane mixtures as the mobile phase.

Continuous Flow Reactor Adaptations

Continuous flow reactor technology has emerged as a transformative approach for 4-azidobenzaldehyde synthesis, addressing safety concerns associated with batch-scale azide preparation while enabling enhanced process control and scalability. Flow chemistry offers inherent advantages for azide-containing compounds due to reduced inventory of potentially explosive materials and improved heat and mass transfer characteristics.

The continuous flow approach typically employs tube reactors with precisely controlled residence times and temperature profiles. Starting materials are delivered via syringe pumps, allowing for accurate stoichiometric control and consistent reaction conditions. The reduced reactor volume compared to batch processes significantly minimizes safety risks associated with azide accumulation.

Research has demonstrated successful implementation of flow reactors for both nucleophilic substitution and diazotization-azidation sequences. For nucleophilic aromatic substitution, the flow system enables precise temperature control throughout the reaction, preventing hot spots that could lead to decomposition or side reactions. Typical flow rates range from 0.1-0.5 mL/min, with reactor temperatures maintained between 60-80°C depending on the specific substrate and reaction conditions.

The diazotization-azidation sequence has been successfully adapted to continuous flow conditions, with separate streams for the amine substrate, nitrite reagent, and azide nucleophile. Multi-stream mixing enables precise control of reaction stoichiometry while minimizing exposure to potentially hazardous diazonium intermediates. Temperature control is particularly critical for this transformation, with cooling zones maintained at 0°C for diazonium formation followed by controlled warming for the azidation step.

Inline purification strategies have been developed to complement flow synthesis approaches, incorporating solid-phase extraction cartridges or membrane separators to remove byproducts and excess reagents. These integrated systems enable direct collection of purified product streams, eliminating the need for separate workup procedures and further enhancing operational safety.

Scale-up demonstrations have shown successful production of gram quantities of 4-azidobenzaldehyde using continuous flow reactors, with consistent product quality and yields comparable to or exceeding batch methods. The technology offers particular advantages for commercial applications where safety and reproducibility are paramount considerations.

Purification Techniques for Azide-Containing Intermediates

Purification of 4-azidobenzaldehyde and related azide-containing intermediates requires specialized techniques that account for the thermal sensitivity and potential explosive nature of organic azides. Standard purification methods have been adapted and optimized to ensure both product purity and operational safety throughout the isolation process.

Column chromatography represents the most widely employed purification technique for 4-azidobenzaldehyde, utilizing silica gel as the stationary phase with carefully selected solvent systems. Typical mobile phases consist of ethyl acetate-hexane mixtures with gradients ranging from 2-10% ethyl acetate concentration. The relatively non-polar nature of 4-azidobenzaldehyde enables efficient separation from more polar byproducts and starting materials.

Critical safety considerations for chromatographic purification include avoiding dry loading of azide-containing samples onto silica gel, as friction during column packing could potentially trigger decomposition. Wet loading techniques using minimal amounts of appropriate solvents are recommended to minimize safety risks. Additionally, column sizes should be kept reasonable to limit the total quantity of azide material processed in a single purification.

Recrystallization has been successfully employed for final product purification, particularly when high purity standards are required for subsequent synthetic applications. Suitable solvent systems include ethanol-water mixtures or dichloromethane-hexane combinations, with careful temperature control during cooling to promote controlled crystal formation. The crystalline product typically appears as light yellow to yellow crystals with sharp melting points that serve as indicators of purity.

Distillation techniques have been developed for azide purification, though these require specialized equipment and enhanced safety protocols due to the thermal sensitivity of azide functional groups. Vacuum distillation at reduced temperatures represents the safest approach, with careful monitoring of internal temperatures to prevent decomposition. Short-path distillation apparatus provides additional safety benefits by minimizing residence time at elevated temperatures.

Copper-Catalyzed Azide-Alkyne Cycloaddition Systems

The copper-catalyzed azide-alkyne cycloaddition represents one of the most significant applications of 4-azidobenzaldehyde in bioorthogonal chemistry [9]. This reaction system transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles, providing high regioselectivity and efficiency under mild conditions [9] [10].

Mechanistic Framework

The copper-catalyzed reaction operates through a well-established dinuclear mechanism that fundamentally differs from the uncatalyzed Huisgen cycloaddition [13] [44]. Quantum mechanical investigations have revealed that the copper catalyst transforms the concerted uncatalyzed reaction into a stepwise process, significantly lowering the activation barrier [13] [48]. The mechanism involves the formation of a copper acetylide intermediate, followed by coordination of the azide to form a metallacyclic complex [46] [47].

Recent density functional theory studies have demonstrated that the cycloaddition occurs through a concerted pathway with selective formation of the 1,4-triazole isomer [44]. The reaction proceeds through three distinct steps: coordination of the azide to the dinuclear copper complex, cyclization between the alkynyl and azide groups, and subsequent proton transfer to regenerate the catalyst [44].

Catalyst Systems and Optimization

The effectiveness of copper-catalyzed azide-alkyne cycloaddition with 4-azidobenzaldehyde depends critically on the choice of copper source and supporting ligands [38] [39]. Traditional systems employ copper sulfate or copper iodide in combination with reducing agents such as sodium ascorbate [42].

Table 1. Copper Ligand Systems for Enhanced Bioorthogonal Reactions

| Ligand System | Water Solubility | Key Performance Features | Primary Applications |

|---|---|---|---|

| Tris(benzyltriazolylmethyl)amine | Poor | Early stabilizing ligand requiring optimization | General cycloaddition reactions |

| 2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Good | Superior biocompatibility and reaction acceleration | Cell surface labeling |

| Tris(3-hydroxypropyltriazolylmethyl)amine | Good | Enhanced cellular compatibility | In vivo bioorthogonal applications |

| 3-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]propyl}trimethylammonium | Excellent | Optimal protein preservation and buffer compatibility | Activity-based protein profiling |

The development of water-soluble ligands has significantly expanded the applicability of copper-catalyzed systems in biological environments [39] [42]. These ligands serve dual functions: accelerating the cycloaddition reaction while protecting biomolecules from oxidative damage during the labeling process [39].

Reaction Kinetics and Efficiency

Kinetic studies of 4-azidobenzaldehyde in copper-catalyzed systems reveal second-order dependence on copper concentration, consistent with the dinuclear mechanism [46]. The reaction rate constants vary significantly depending on the specific copper-ligand combination employed, with optimized systems achieving complete conversion within minutes to hours under physiological conditions [11].

The reaction exhibits excellent functional group tolerance, proceeding efficiently in the presence of water, alcohols, and various biological buffers [42]. Temperature optimization studies indicate that reactions can be performed at ambient temperature, making them suitable for applications involving heat-sensitive biological systems [40].

Strain-Promoted Click Chemistry Implementations

Strain-promoted azide-alkyne cycloaddition represents a copper-free alternative that addresses the biocompatibility limitations of traditional catalyzed systems [14] [17]. This approach exploits the inherent ring strain in cyclooctyne derivatives to activate the alkyne component toward cycloaddition with azides such as 4-azidobenzaldehyde [14] [55].

Cyclooctyne Reactivity and Mechanism

The fundamental principle underlying strain-promoted cycloaddition involves the release of ring strain energy to drive the reaction forward [56]. Cyclooctyne contains approximately 18 kilocalories per mole of ring strain energy, which significantly lowers the activation barrier for cycloaddition [17]. The linear geometry requirements of the alkyne functional group create substantial distortion within the eight-membered ring, resulting in enhanced electrophilicity [56].

Computational studies have revealed that the reaction proceeds through a concerted mechanism with early transition state characteristics [18]. The activation energy for strain-promoted cycloaddition with 4-azidobenzaldehyde is approximately 8.0 kilocalories per mole lower than the corresponding reaction with unstrained terminal alkynes [54].

Dibenzocyclooctyne Systems

Among the various cyclooctyne derivatives, dibenzocyclooctyne and its analogs represent the most reactive partners for 4-azidobenzaldehyde [51] [54]. These systems incorporate additional aromatic rings that further increase the alkyne distortion while providing synthetic handles for functionalization [51].

Table 2. Cyclooctyne Reactivity Parameters with 4-Azidobenzaldehyde

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Stability in Aqueous Media |

|---|---|---|---|

| Dibenzocyclooctyne | 0.31 | 24-fold enhancement | Good |

| Aza-dibenzocyclooctyne | 0.94 | 375-fold enhancement | Excellent |

| Biarylazacyclooctynone | 0.96 | 70-fold enhancement | Good |

| Bicyclo[6.1.0]nonyne | 0.20 | 96-fold enhancement | Moderate |

The enhanced reactivity of these systems enables rapid bioconjugation under physiological conditions without the need for elevated temperatures or organic co-solvents [19]. Reaction completion typically occurs within minutes to hours, depending on the specific cyclooctyne structure and reaction conditions [52].

Bioorthogonal Implementation Strategies

Strain-promoted click chemistry with 4-azidobenzaldehyde has found extensive application in live cell imaging and in vivo labeling studies [16] [19]. The copper-free nature of these reactions eliminates concerns regarding metal toxicity while maintaining high selectivity and efficiency [17].

Implementation typically follows a two-step protocol: metabolic incorporation of azide-functionalized building blocks followed by cycloaddition with fluorescently labeled cyclooctynes [30]. This approach has been successfully applied to protein labeling, glycan visualization, and nucleic acid modification in living systems [28] [32].

The reaction kinetics are sufficient for real-time imaging applications, with second-order rate constants ranging from 0.1 to 2.3 M⁻¹s⁻¹ depending on the cyclooctyne structure [18] [19]. These rates represent significant improvements over traditional bioorthogonal reactions while maintaining excellent selectivity [16].

Photochemical Activation Protocols

Photochemical activation of 4-azidobenzaldehyde provides an alternative approach for generating reactive intermediates that can participate in bioorthogonal chemistry [23] [25]. Upon exposure to ultraviolet radiation, azides undergo photodecomposition to form highly reactive nitrene intermediates [25] [57].

Photodecomposition Mechanism

The photochemical decomposition of 4-azidobenzaldehyde follows a well-characterized pathway involving initial electronic excitation followed by nitrogen elimination [25]. The process requires wavelengths typically in the ultraviolet region below 300 nanometers for efficient activation [23] [57].

Quantum mechanical studies have revealed that the photodecomposition generates both singlet and triplet nitrene species through different mechanistic pathways [26] [58]. The singlet nitrene represents the initially formed species, which can undergo intersystem crossing to produce the corresponding triplet state [58]. Recent investigations using perfluorinated azide analogs have demonstrated that the triplet nitrene can exhibit remarkable stability, with lifetimes extending to days under appropriate conditions [58].

Wavelength Optimization and Efficiency

The effectiveness of photochemical activation depends critically on the excitation wavelength employed [22] [61]. Studies of related azide systems indicate that wavelengths in the range of 220-280 nanometers provide optimal photodecomposition efficiency [61]. Longer wavelength activation (366 nanometers) can be achieved using heterogeneous photocatalytic systems, expanding the applicability to biological systems sensitive to shorter wavelength radiation [23].

Table 3. Photochemical Activation Parameters for Azide Systems

| Wavelength Range (nm) | Activation Efficiency | Nitrene Selectivity | Biological Compatibility |

|---|---|---|---|

| 220-280 | High | Moderate | Limited |

| 300-320 | Moderate | Good | Good |

| 350-370 | Low to Moderate | Variable | Excellent |

| >400 | Minimal | Poor | Excellent |

The photochemical process generates multiple reactive species, including nitrenes, radical intermediates, and secondary products from nitrene rearrangement [57] [60]. Control over the product distribution can be achieved through careful selection of reaction conditions, including solvent choice, temperature, and irradiation intensity [57].

Applications in Bioorthogonal Crosslinking

Photogenerated nitrenes from 4-azidobenzaldehyde exhibit broad reactivity toward various organic functional groups, enabling crosslinking applications in biological systems [22] [60]. The reactive intermediates can insert into carbon-hydrogen bonds, add to double bonds forming aziridine rings, or participate in radical abstraction processes [60].

This reactivity profile makes photochemical activation particularly valuable for photoaffinity labeling applications, where spatial and temporal control over the labeling process is desired [22]. The reaction can be triggered on-demand by light exposure, allowing precise control over the timing and location of bioconjugation events [54].